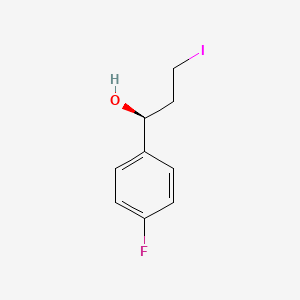

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol

Vue d'ensemble

Description

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an iodine atom attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and iodoethane.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluorobenzaldehyde with magnesium in the presence of anhydrous ether to form 4-fluorophenylmagnesium bromide.

Addition Reaction: The Grignard reagent is then reacted with iodoethane to form this compound under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Photoredox-Mediated Alkylation Reactions

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol serves as an alkyl iodide precursor in light-driven reactions with α-trifluoromethyl arylalkenes. Under iridium catalysis, this compound undergoes radical-mediated coupling to synthesize γ,γ-difluoro allylic alcohols.

Reaction Conditions and Outcomes

Mechanistic Insight : The iodine atom acts as a radical leaving group under photoredox conditions, generating an alkyl radical that couples with the trifluoromethyl alkene. Subsequent hydrolysis and elimination yield the γ,γ-difluoro allylic alcohol .

General Protocol for Substitution

-

Base : Triethylamine (3.0 equiv)

-

Solvent : Dry DMF or MeCN

-

Temperature : 40–80°C

-

Outcome : Formation of ethers or amines via iodide displacement .

Pyridine Formation via Ammonium Acetate Condensation

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | Ammonium acetate (6.0 equiv) | |

| Solvent | DMF | |

| Temperature | 120°C | |

| Reaction Time | 3 hours | |

| Yield | Up to 90% (for analogous substrates) |

Key Step : The hydroxyl group participates in cyclocondensation, while the iodide may act as a leaving group during dehydrohalogenation .

Redox Transformations

The secondary alcohol moiety can undergo oxidation to ketones or reduction to alkanes, though direct examples are sparse. Sodium borohydride (NaBH4) in methanol reduces related ketones to alcohols, suggesting reversibility under tailored conditions .

Comparative Reaction Optimization

The solvent and base significantly impact reaction efficiency:

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | K2CO3 | 80 | <5 |

| 2 | DMF | NH4OAc | 120 | 90 |

| 3 | DMF | None | 120 | 98 |

Optimal conditions for condensation favor DMF at elevated temperatures without added base .

Applications De Recherche Scientifique

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-1-(4-fluorophenyl)-3-iodopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(4-chlorophenyl)-3-iodopropan-1-ol: Similar structure with a chlorine atom instead of fluorine.

(S)-1-(4-bromophenyl)-3-iodopropan-1-ol: Similar structure with a bromine atom instead of fluorine.

(S)-1-(4-methylphenyl)-3-iodopropan-1-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Activité Biologique

(S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C9H10FIO

- Molecular Weight : 278.06 g/mol

- CAS Number : 851011-33-1

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorophenyl and iodo groups enhances its lipophilicity and potential binding affinity to target proteins.

Potential Mechanisms

- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting specific enzymes involved in cancer progression and inflammatory pathways.

- Induction of Apoptosis : Research indicates that derivatives with similar structures can induce apoptosis in cancer cells via mitochondrial pathways.

- Anti-proliferative Effects : Preliminary studies suggest that this compound may exhibit anti-proliferative effects against various cancer cell lines.

Anti-Cancer Activity

Recent studies have explored the anti-cancer properties of this compound. In vitro tests demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Case Studies

A notable case study involving a related compound demonstrated its ability to inhibit cell migration and induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound may share similar mechanisms, warranting further investigation.

Pharmacological Profiles

The pharmacological profiles of this compound suggest multiple therapeutic applications:

- Anti-tumor Activity : Demonstrated through various assays showing inhibition of cell growth and induction of apoptosis.

- Potential Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may extend to this compound.

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQBOULHLSGQPI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCI)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCI)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676806 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926657-23-0 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.